molecular formula C8H9NO3 B1347119 5-Methyl-2-nitroanisole CAS No. 38512-82-2

5-Methyl-2-nitroanisole

Cat. No.: B1347119
CAS No.: 38512-82-2
M. Wt: 167.16 g/mol
InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroanisole, also known as 2-Methoxy-4-methyl-1-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is commonly used in chemical synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitroanisole can be synthesized through various methods. One common route involves the nitration of 5-methyl-2-methoxytoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitroanisole primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The methoxy group also plays a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-Methyl-5-nitroanisole
  • 4-Methyl-3-nitroanisole
  • 2-Methoxy-4-nitrotoluene

Comparison: 5-Methyl-2-nitroanisole is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications due to its stability and reactivity profile .

Properties

IUPAC Name

2-methoxy-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUVPWGTSKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191844
Record name 5-Methyl-2-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38512-82-2
Record name 2-Methoxy-4-methyl-1-nitrobenzene
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Record name 5-Methyl-2-nitroanisole
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Record name 38512-82-2
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Record name 5-Methyl-2-nitroanisole
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Record name 5-methyl-2-nitroanisole
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Record name 5-METHYL-2-NITROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of 5-methyl-2-nitroanisole? What is interesting about its crystal structure?

A1: this compound has the molecular formula C8H9NO3. The research paper focuses on understanding the reactions of similar compounds with tetranitromethane and provides the X-ray crystal structure of this compound []. This structural information is valuable for understanding its physical and chemical properties, which can be useful in various applications.

Q2: How is this compound formed in the context of this research?

A2: The study focuses on the photochemical reactions of specific anisole derivatives with tetranitromethane. this compound is a product formed during the photolysis of 4-fluoro-3-methylanisole with tetranitromethane under specific conditions []. Understanding the formation of this compound in this context contributes to a deeper understanding of photochemical reactions and potential synthetic pathways.

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